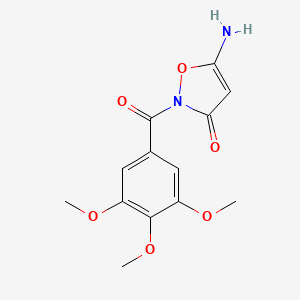

5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one

Description

Properties

IUPAC Name |

5-amino-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13(17)15-11(16)6-10(14)21-15/h4-6H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECRLYZFWHFNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)C=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a suitable base.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the isoxazol-3(2H)-one ring to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and trimethoxybenzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one as an anticancer agent. A significant body of research indicates that compounds with isoxazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models.

Case Study:

In one study, derivatives of isoxazole were tested against a panel of human cancer cell lines, demonstrating varying degrees of cytotoxicity. The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Isoxazole derivatives are known for their ability to combat bacterial and fungal infections.

Research Findings:

A series of studies have reported that isoxazole compounds demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the isoxazole ring and the benzoyl moiety can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Trimethoxy group | Enhances solubility and potency |

| Amino group | Increases interaction with biological targets |

| Benzoyl moiety | Modulates lipophilicity and bioavailability |

This table summarizes how different structural modifications can affect the compound's pharmacological properties.

Mechanism of Action

The mechanism of action of “5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trimethoxybenzoyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Halogen Substituents: The amino group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to bromo or fluoro analogs, which are more lipophilic and electronegative .

- Positional Effects : 5-Substituted analogs exhibit higher similarity scores (0.77–0.82) than 6-substituted derivatives (0.77), indicating positional sensitivity in structural recognition .

Functional Group Comparisons

Trimethoxybenzoyl Group

The 3,4,5-trimethoxybenzoyl moiety is a critical pharmacophore shared with Reserpine (CAS 50-55-5), a known antihypertensive and antipsychotic agent. This group enhances binding affinity to α-adrenergic and serotonin receptors due to its planar aromatic structure and methoxy substituents . In contrast, simpler benzoyl analogs lack this bioactivity profile.

Isoxazolone vs. Isothiazolone Rings

Saccharin (CAS 81-07-2), a benzisothiazol-3(2H)-one derivative, demonstrates that replacing the isoxazolone oxygen with sulfur increases acidity (pKa ~1.6 for saccharin vs. ~8–10 for isoxazolones). This difference impacts solubility and metabolic stability, with isoxazolones being less prone to hydrolysis under physiological conditions .

Biological Activity

5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity through various studies, including in vitro and in vivo assessments, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a unique isoxazole ring substituted with an amino group and a trimethoxybenzoyl moiety. Its chemical formula is , and it has been synthesized for various biological assays.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds similar to this compound can disrupt the folate cycle by inhibiting dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell proliferation in cancer cells. This mechanism is crucial for its antiproliferative effects against various cancer cell lines .

-

In Vitro Studies :

- A study demonstrated that derivatives of trimethoxybenzoyl compounds exhibit significant cytotoxicity against melanoma cells. The presence of methoxy groups enhances their biological activity while reducing oxidative stress properties .

- Another investigation tested a related compound against 12 human cancer cell lines, revealing that certain derivatives showed tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of isoxazole derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies

- Case Study 1 : In a controlled experiment involving melanoma cells, the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value indicating effective potency compared to standard treatments. The study highlighted the importance of the trimethoxy group in enhancing bioactivity .

- Case Study 2 : A comparative analysis of different isoxazole derivatives revealed that those with specific substitutions had enhanced anticancer properties. The study provided insights into structure-activity relationships that could guide future drug development efforts .

Table 1: Biological Activity of this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one, and how can reaction conditions (e.g., solvent, temperature) influence yield?

- Methodology : A common approach involves refluxing an oxazolone precursor with aryl hydrazides in absolute ethanol for 7–8 hours, followed by crystallization (e.g., ethanol) to isolate the product. For example, analogous compounds were synthesized by reacting oxazolone derivatives with hydrazides under reflux, achieving yields of 70–85% . Temperature control (±2°C) and solvent polarity are critical to avoid side reactions like hydrolysis.

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodology : Use a combination of:

- TLC with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) to monitor reaction progress .

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., trimethoxybenzoyl proton signals at δ 3.8–4.0 ppm) and IR for carbonyl (C=O) stretches near 1700 cm .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory storage conditions?

- Methodology :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Isoxazolone derivatives typically show poor water solubility but high solubility in polar aprotic solvents .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the isoxazolone ring) may require storage at –20°C under inert gas .

Advanced Research Questions

Q. How does the trimethoxybenzoyl substituent influence the compound’s reactivity in regioselective functionalization reactions?

- Methodology : Compare electrophilic substitution patterns (e.g., nitration, halogenation) using DFT calculations (B3LYP/6-31G* level) to predict reactive sites. Experimental validation via H NMR kinetic studies in acetic acid/HSO mixtures can reveal regioselectivity trends, as seen in analogous thiadiazole systems .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Bioavailability optimization : Use logP calculations (e.g., ACD/Labs) to guide structural modifications (e.g., adding hydrophilic groups).

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Contradictions may arise from rapid glucuronidation of the isoxazolone ring .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., tubulin)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of tubulin (PDB: 1SA0). Focus on interactions between the trimethoxybenzoyl group and the colchicine binding site (e.g., hydrogen bonding with β-tubulin Thr179). Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antitumor efficacy across cell lines?

- Methodology :

- Dose-response profiling : Test IC values in 3D spheroid models (vs. 2D monolayers) to account for penetration variability.

- Impurity analysis : Use HRMS to detect trace byproducts (e.g., hydrolyzed isoxazolone derivatives) that may skew bioactivity data .

Q. Why do synthetic yields vary significantly between laboratories using the same protocol?

- Methodology : Conduct a factorial design experiment to isolate critical variables (e.g., stirring rate, argon atmosphere). For example, oxygen exposure during reflux can oxidize hydrazide intermediates, reducing yields by 15–20% .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.